molecular formula C18H22ClNO B1437568 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline CAS No. 1040684-31-8

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Cat. No.: B1437568
CAS No.: 1040684-31-8
M. Wt: 303.8 g/mol
InChI Key: WRNVVPKOJHANRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and an ethyl-methylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 2-ethyl-6-methylaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Scientific Research Applications

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. For instance, it may bind to and modulate the activity of certain enzymes or receptors, thereby influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group and an ethyl-methylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-4-15-7-5-6-13(2)18(15)20-10-11-21-17-9-8-16(19)12-14(17)3/h5-9,12,20H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVVPKOJHANRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=C(C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.